molecular formula C19H14O B1626181 4-Methoxychrysene CAS No. 63020-59-7

4-Methoxychrysene

Cat. No.: B1626181
CAS No.: 63020-59-7
M. Wt: 258.3 g/mol
InChI Key: BLCMPZSCVBKWEY-UHFFFAOYSA-N
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Description

4-Methoxychrysene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C19H14O. It is a derivative of chrysene, where a methoxy group (-OCH3) is substituted at the fourth position of the chrysene structure.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxychrysene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Methoxychrysene involves its interaction with biological molecules, leading to various biochemical effects. It can undergo metabolic activation to form reactive intermediates that interact with DNA, proteins, and other cellular components. These interactions can result in mutagenic and carcinogenic effects, which are of significant interest in toxicological studies .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This substitution can alter the compound’s interaction with enzymes and receptors, making it a valuable compound for studying the structure-activity relationships of PAHs .

Properties

IUPAC Name

4-methoxychrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O/c1-20-18-8-4-6-14-10-11-16-15-7-3-2-5-13(15)9-12-17(16)19(14)18/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCMPZSCVBKWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3=C(C=C2)C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543377
Record name 4-Methoxychrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63020-59-7
Record name 4-Methoxychrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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